8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 7th position on the tetrahydroisoquinoline scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 7-methyl-1,2,3,4-tetrahydroisoquinoline by removing the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various substituted tetrahydroisoquinolines.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in the formation of 7-methyl-1,2,3,4-tetrahydroisoquinoline .
Scientific Research Applications
8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline scaffold. This dual substitution can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets . Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetic properties .
Properties
IUPAC Name |
8-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFBLERDSCFPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCNC2)C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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